molecular formula C12H13NO3 B2572024 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid CAS No. 1544913-84-9

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid

Cat. No. B2572024
CAS RN: 1544913-84-9
M. Wt: 219.24
InChI Key: CWFSSDNMEXQXJY-UHFFFAOYSA-N
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Description

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is a type of compound known as a nonsteroidal anti-inflammatory drug (NSAID). It is also known by its chemical formula, C13H13NO3, and its molecular weight, 235.25 g/mol .

Scientific Research Applications

Antimicrobial Applications

This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . For instance, hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity .

Antifungal Applications

The derivatives of this compound have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . This suggests potential applications in the development of antifungal drugs.

Drug Development

The compound’s derivatives have been subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization to better understand their potential as drug candidates .

Treatment of Multidrug-Resistant Infections

The compound’s derivatives have shown promise in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . This could be crucial in addressing the global health concern of increasing antibiotic resistance.

Industrial Applications

“3-[4-(Prop-2-enoylamino)phenyl]propanoic acid” has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Research Tool

Given its diverse biological activities, this compound can serve as a valuable tool in scientific research, aiding in the understanding of various biological processes and the development of new therapeutic strategies.

properties

IUPAC Name

3-[4-(prop-2-enoylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFSSDNMEXQXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid

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